molecular formula C27H23FN2O5 B2547740 2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 895653-81-3

2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2547740
CAS RN: 895653-81-3
M. Wt: 474.488
InChI Key: HGXLOMSIZJTQQY-UHFFFAOYSA-N
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Description

2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

  • The structural aspects of similar isoquinoline derivatives have been studied, revealing their potential to form gels or crystalline salts upon treatment with mineral acids. Such compounds have shown strong fluorescence emission, highlighting their utility in fluorescence applications (Karmakar, Sarma, & Baruah, 2007).

Biological and Pharmacological Studies

  • Quinoline derivatives, which include compounds similar to 2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, have been explored for their biological activities. For example, some synthesized quinoline derivatives have shown potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Imaging and Diagnostic Applications

  • Certain quinoline-based compounds have been synthesized for potential use in imaging, such as in positron emission tomography (PET) for studying EGFR, HER2, and HER3 signaling (Wang, Gao, & Zheng, 2014).

Synthesis and Characterization

  • The synthesis and characterization of novel quinoline derivatives have been a subject of research, exploring various structural modifications and their impacts on chemical and biological properties (Bhambi et al., 2010).

Antimicrobial and Antitumor Activities

  • Some quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies have found that certain quinoline compounds exhibit significant inhibitory activity against various cancer cell lines (Patel & Patel, 2010).

Potential as Dual Inhibitors

  • Quinazolinone-based derivatives have been synthesized and evaluated as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).

properties

IUPAC Name

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-35-19-12-13-23-20(14-19)27(33)21(26(32)17-8-10-18(28)11-9-17)15-30(23)16-25(31)29-22-6-4-5-7-24(22)34-2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXLOMSIZJTQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

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